molecular formula C9H11BrN2 B1286013 5-Bromo-2-(pyrrolidin-1-yl)pyridine CAS No. 210963-93-2

5-Bromo-2-(pyrrolidin-1-yl)pyridine

Cat. No. B1286013
Key on ui cas rn: 210963-93-2
M. Wt: 227.1 g/mol
InChI Key: MEVCTGBLQDZPFZ-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

4.95 g (28.6 mmol) of 2-amino-5-bromopyridine was dissolved in 40 ml of toluene. 9.95 ml (57.2 mmol) of diisopropylethylamine, 6.15 g (28.6 mmol) of 1,4-dibromobutane and 100 mg (0.82 mmol) of 4-(dimethylamino)pyridine were added to the solution, and they were stirred for three nights. After the treatment with dichloromethane as the extractant in an ordinary manner, the crude product was obtained, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.95 mL
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(N(C(C)C)CC)(C)C.Br[CH2:19][CH2:20][CH2:21][CH2:22]Br.ClCCl>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[CH2:22][CH2:21][CH2:20][CH2:19]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.95 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.15 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
100 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
were stirred for three nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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